Pathway Branching Exclusivity: dTDP-3-oxo-2,6-dideoxy-D-glucose is Committed to Angolosamine, Not Rhamnose or Olivose
dTDP-3-oxo-2,6-dideoxy-D-glucose is produced exclusively within the angolosamine biosynthetic module (M00803), whereas the common alternative dTDP-4-keto-6-deoxy-D-glucose feeds at least three branching pathways (L-rhamnose M00793, L-olivose M00801, D-forosamine M00802) [1]. This module-level commitment means that when researchers aim to produce or characterize angolosamine derivatives, the 3-oxo-2,6-dideoxy intermediate is the only validated substrate for the subsequent K19859 ketoreductase and K16436 aminotransferase, as annotated in the KEGG Orthology database [2].
| Evidence Dimension | Number of downstream biosynthetic modules fed by the intermediate |
|---|---|
| Target Compound Data | 1 module (M00803: dTDP-D-angolosamine) |
| Comparator Or Baseline | dTDP-4-keto-6-deoxy-D-glucose: ≥3 modules (L-rhamnose, L-olivose, D-forosamine, plus mycaminose and desosamine branches) |
| Quantified Difference | At least 3-fold higher pathway branching for the comparator, making target compound the exclusive entry point for angolosamine-specific chemistry |
| Conditions | KEGG pathway annotation; in vivo gene cluster analysis in Streptomyces spp. |
Why This Matters
For procurement decisions, this commits researchers who need angolosamine-configured products to the 3-oxo-2,6-dideoxy compound; substituting with the more common 4-keto intermediate yields rhamnose or olivose products instead.
- [1] KEGG MODULE: M00803 (dTDP-D-angolosamine biosynthesis) vs. M00793 (dTDP-L-rhamnose biosynthesis) vs. M00801 (dTDP-L-olivose biosynthesis), KEGG, accessed 2025-05-12. View Source
- [2] KEGG ORTHOLOGY: K19859 (dTDP-4-keto-6-deoxyhexose reductase) and K16436 (dTDP-3-oxo-2,6-dideoxy-D-glucose transaminase), KEGG, accessed 2025-05-12. View Source
